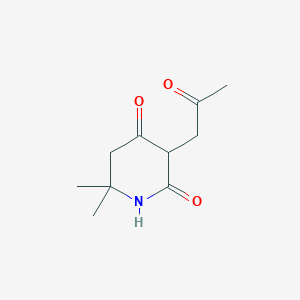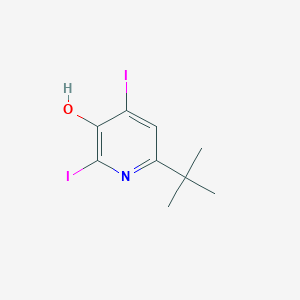
1-(2-Phenylpyrazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylpyrazol-3-yl)piperazine is a heterocyclic compound that contains both a pyrazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the piperazine moiety, which is commonly found in many pharmaceuticals, makes this compound a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylpyrazol-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrazole with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. This method employs nucleophilic substitution and cyclization under acid catalysis, which is advantageous for industrial production due to its simplicity and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylpyrazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-(2-Phenylpyrazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of intermediates for agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpyrazol-3-yl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting neurotransmission . The piperazine moiety can enhance the compound’s solubility and bioavailability, making it more effective as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a methyl group at the 3-position of the pyrazole ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
Uniqueness
1-(2-Phenylpyrazol-3-yl)piperazine is unique due to its specific substitution pattern on the pyrazole ring, which can lead to different biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(2-phenylpyrazol-3-yl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(6-7-15-17)16-10-8-14-9-11-16/h1-7,14H,8-11H2 |
InChI Key |
NTQFIVQWNHXBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)




![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)



![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)

